molecular formula C18H40N4O4 B14144898 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetra(ethan-1-ol) CAS No. 89066-00-2

2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetra(ethan-1-ol)

Cat. No.: B14144898
CAS No.: 89066-00-2
M. Wt: 376.5 g/mol
InChI Key: OBTITEMJOTUGKJ-UHFFFAOYSA-N
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Description

2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetra(ethan-1-ol) is a complex organic compound known for its unique structure and versatile applications. This compound features a macrocyclic tetraamine backbone with four ethan-1-ol groups attached, making it a valuable ligand in coordination chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 1,4,8,11-tetraazacyclotetradecane with ethylene oxide under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can further optimize the reaction efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetra(ethan-1-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethan-1-ol groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated compounds, strong nucleophiles under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetra(ethan-1-ol) has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetra(ethan-1-ol) involves its ability to form stable complexes with metal ions. The macrocyclic structure provides a rigid framework that can encapsulate metal ions, enhancing their stability and reactivity. This property is particularly useful in catalysis and coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetra(ethan-1-ol) is unique due to its ethan-1-ol groups, which provide additional sites for chemical modification and enhance its solubility in various solvents. This makes it more versatile compared to its analogs in both research and industrial applications.

Properties

CAS No.

89066-00-2

Molecular Formula

C18H40N4O4

Molecular Weight

376.5 g/mol

IUPAC Name

2-[4,8,11-tris(2-hydroxyethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanol

InChI

InChI=1S/C18H40N4O4/c23-15-11-19-3-1-4-20(12-16-24)8-10-22(14-18-26)6-2-5-21(9-7-19)13-17-25/h23-26H,1-18H2

InChI Key

OBTITEMJOTUGKJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CCCN(CCN(C1)CCO)CCO)CCO)CCO

Origin of Product

United States

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